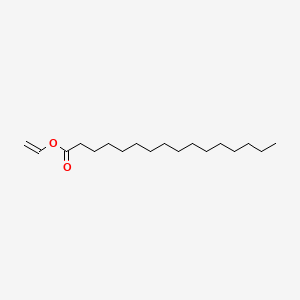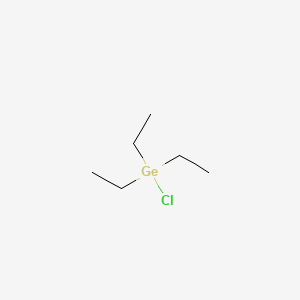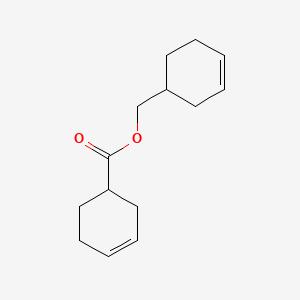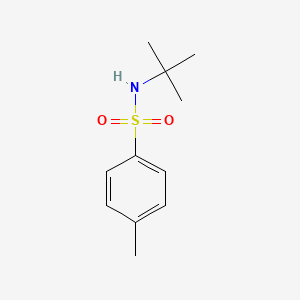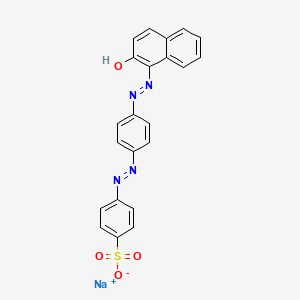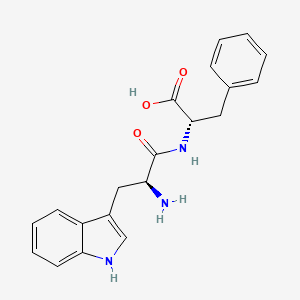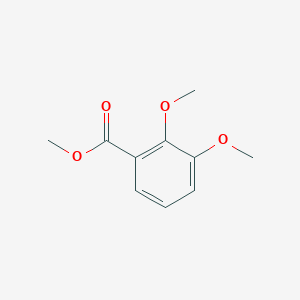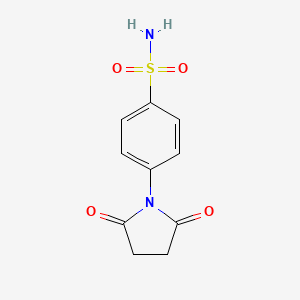
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide
Übersicht
Beschreibung
“4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide” is a chemical compound . It is also known as sulfoxaflor and is used as a sulfoximine insecticide in various fields, including agriculture and pest control.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which gives (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound then enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide” consists of an activated double bond and an imide group . These structural fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
- A series of new benzenesulfonamides were synthesized, starting from specific precursors, and tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, crucial for further anti-tumor activity studies, while others strongly inhibited human cytosolic isoforms of carbonic anhydrase, highlighting their potential in medical chemistry research (Gul et al., 2016).
Chemical Sensing and Bioimaging
- A colorimetric and fluorescence probe based on a derivative of benzenesulfonamide was developed for the selective and sensitive detection of Sn2+ ions in aqueous solutions. This probe demonstrated potential for bioimaging applications, including the discrimination between Sn2+ in human cancer cells and normal live cells, showcasing the compound's versatility in sensor development and its application in medical diagnostics (Ravichandiran et al., 2020).
Antimicrobial and Enzyme Inhibition
- Novel benzenesulfonamides incorporating triazine moieties were explored for their antioxidant properties, enzyme inhibition potentials (e.g., acetylcholinesterase, butyrylcholinesterase, tyrosinase), and antimicrobial activities. These studies contribute to the understanding of the compound's utility in designing inhibitors for enzymes associated with diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).
Photodynamic Therapy and Photocatalysis
- The synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide units were reported, highlighting the compound's potential as a photosensitizer in photodynamic therapy. Such materials are promising for cancer treatment due to their favorable photophysical and photochemical properties (Öncül et al., 2022).
Crystal Engineering and Isostructurality
- Studies on crystal structures of benzenesulfonamido derivatives have been carried out to understand the impact of substituent interchange on isostructurality, providing insights into the design of molecular materials with specific properties. This research is vital for the development of new materials with tailored properties for technological applications (Gelbrich et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide are proteins, specifically enzymes such as cyclooxygenase and kinase . These enzymes play vital roles in various biological processes, including the biosynthesis of prostaglandins and intracellular signaling mechanisms .
Mode of Action
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide: interacts with its targets through a process known as the aza-Michael reaction . This reaction involves the addition of a nucleophile, in this case, secondary amines, to an activated double bond present in the compound . The result is the formation of a new compound with altered properties .
Biochemical Pathways
The biochemical pathways affected by 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide are those involving the targeted enzymes. For instance, the compound’s interaction with cyclooxygenase can affect the biosynthesis of prostaglandins . Similarly, its interaction with kinase can influence intracellular signaling mechanisms .
Result of Action
The molecular and cellular effects of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide ’s action are diverse due to the compound’s ability to interact with various proteins and enzymes . These effects can include selective inhibitory activity against various proteins , potentially leading to a range of biological activities, including anticandidiasis and antituberculosis properties .
Action Environment
The action, efficacy, and stability of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide can be influenced by various environmental factorsFor instance, the aza-Michael reaction, a key part of the compound’s mode of action, was observed to occur when the reaction mixture was warmed up to 45°C .
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJOKAZIWXRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203159 | |
| Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide | |
CAS RN |
5470-06-4 | |
| Record name | 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5470-06-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(2,5-dioxo-1-pyrrolidinyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



